Zunsemetinib

Description

This compound is an orally bioavailable, small molecule inhibitor of mitogen-activated protein (MAP) kinase-activated protein kinase 2 (MAPKAPK2; MK2), with potential anti-inflammatory activity. Upon oral administration, this compound targets and binds to the p38MAPK-MK2 complex, thereby inhibiting the p38MAPK phosphorylation and activation of MK2. This inhibits p38MAPK/MK2-mediated inflammatory signaling pathway. This may result in the inhibition of the production of proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin (IL)-1-alpha, IL-1-beta and IL-6.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

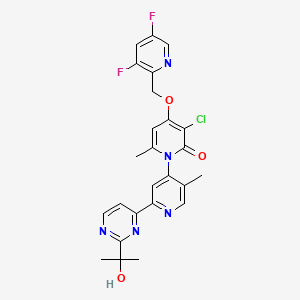

Structure

3D Structure

Properties

Key on ui mechanism of action |

ATI-450 is an inhibitor of the MK2 pathway; it also has been observed to have anti-inflammatory activity. This compound likely targets and regulates pro-inflammatory cytokines which in turn will mitigate cytokine release syndrome. The drug is currently being investigated against rheumatoid arthritis, COVID-19, and cryopyrin-associated periodic syndrome (CAPS). |

|---|---|

CAS No. |

1640282-42-3 |

Molecular Formula |

C25H22ClF2N5O3 |

Molecular Weight |

513.9 g/mol |

IUPAC Name |

3-chloro-4-[(3,5-difluoro-2-pyridinyl)methoxy]-1-[2-[2-(2-hydroxypropan-2-yl)pyrimidin-4-yl]-5-methyl-4-pyridinyl]-6-methylpyridin-2-one |

InChI |

InChI=1S/C25H22ClF2N5O3/c1-13-10-30-18(17-5-6-29-24(32-17)25(3,4)35)9-20(13)33-14(2)7-21(22(26)23(33)34)36-12-19-16(28)8-15(27)11-31-19/h5-11,35H,12H2,1-4H3 |

InChI Key |

FQPQMJULRZINPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C2=CC(=NC=C2C)C3=NC(=NC=C3)C(C)(C)O)Cl)OCC4=C(C=C(C=N4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Zunsemetinib: A Technical Deep Dive into its Mechanism of Action in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

- A Comprehensive Technical Guide

Zunsemetinib (formerly ATI-450) is an orally bioavailable, selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway, a critical signaling node in the inflammatory cascade implicated in rheumatoid arthritis (RA). While the clinical development of this compound for RA was discontinued (B1498344) due to a lack of efficacy in Phase 2b trials, a detailed understanding of its mechanism of action remains valuable for the scientific community. This technical guide provides an in-depth analysis of this compound's core mechanism, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the targeted signaling pathways.

Core Mechanism of Action: Targeting the p38α/MK2 Inflammatory Pathway

This compound selectively inhibits the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway.[1] This pathway plays a pivotal role in the production of a broad range of pro-inflammatory cytokines, chemokines, and other inflammatory mediators that drive the pathophysiology of rheumatoid arthritis.[2][3]

Under inflammatory conditions, p38α MAPK is activated and subsequently phosphorylates and activates MK2.[2] Activated MK2, in turn, phosphorylates downstream substrates, including tristetraprolin (TTP), which leads to the stabilization of messenger RNA (mRNA) transcripts of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1β (IL-1β), IL-6, and IL-8.[2] By selectively blocking the activation of MK2 by p38α, this compound effectively prevents this downstream signaling cascade, leading to the reduced production of these inflammatory mediators.[1][4]

A key feature of this compound's mechanism is its selectivity for the p38α/MK2 axis, sparing other p38α-mediated pathways, which may contribute to a more favorable safety profile compared to broad p38 MAPK inhibitors.[1]

Signaling Pathway Diagram

References

Zunsemetinib's Role in the TAK1 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zunsemetinib (also known as ATI-450) is an orally bioavailable small molecule inhibitor that has been investigated for its anti-inflammatory properties. Its mechanism of action is centered on the inhibition of the p38 mitogen-activated protein kinase (MAPK)/MAPK-activated protein kinase 2 (MK2) signaling axis. This pathway is a critical downstream effector of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling cascade, a central regulator of innate immunity and inflammatory responses. This technical guide provides a detailed overview of this compound's role in the TAK1 signaling pathway, including its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols used to characterize its activity.

The TAK1 Signaling Pathway

The TAK1 signaling pathway is a crucial intracellular cascade that responds to a variety of extracellular stimuli, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs). TAK1, a member of the MAPKKK family, acts as a central node, integrating these upstream signals to activate downstream inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the MAPK pathways (including JNK and p38).[1]

Activation of TAK1 is a multi-step process involving its association with TAK1-binding proteins (TABs), particularly TAB1 and TAB2/3. Upon stimulation, TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains. These chains act as a scaffold, recruiting the TAK1-TAB2/3 complex, leading to TAK1 autophosphorylation and activation.[1][2] Activated TAK1 then phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and MAPK kinases (MKKs). The IKK complex activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Concurrently, activated TAK1 phosphorylates MKKs, which in turn phosphorylate and activate the p38 MAPK and JNK.[3][4]

Signaling Pathway Diagram

Caption: The TAK1 Signaling Pathway and this compound's Point of Intervention.

This compound's Mechanism of Action

This compound is a selective inhibitor of the p38α MAPK/MK2 pathway.[5] It does not directly inhibit TAK1. Instead, it acts downstream by selectively blocking the p38α MAPK-mediated activation of MK2.[5] This selective inhibition prevents the phosphorylation of MK2 by p38α, thereby locking MK2 in an inactive conformation.[6] The activated p38α/MK2 complex is crucial for the post-transcriptional regulation of pro-inflammatory cytokines. Specifically, activated MK2 phosphorylates and inactivates tristetraprolin (TTP), a protein that promotes the degradation of cytokine mRNAs containing AU-rich elements in their 3'-untranslated regions. By inhibiting MK2 activation, this compound prevents the inactivation of TTP, leading to the destabilization and subsequent degradation of pro-inflammatory cytokine mRNAs, such as TNF-α, IL-1β, and IL-6. This mechanism effectively reduces the production of these key inflammatory mediators.

Quantitative Data on this compound's Activity

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data on its effects on cytokine production and other relevant biomarkers.

Table 1: In Vitro Inhibition of Cytokine Production by this compound

| Cell Type | Stimulant | Cytokine/Biomarker | IC50 / Inhibition | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | IC80: ~100 nM | [6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β | IC80: ~50 nM | [6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-6 | >50% inhibition at 50 mg BID | [6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-8 | IC80: ~50 nM | [6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | Phosphorylated HSP27 (p-HSP27) | IC80: ~50 nM | [6] |

Table 2: In Vivo Effects of this compound

| Animal Model | Disease Model | Treatment | Key Findings | Reference |

| Rat | Streptococcal Cell Wall-Induced Arthritis | This compound | Prevented inflammation and joint destruction. | |

| Mouse | Transgenic model of Cryopyrin-Associated Periodic Syndromes (CAPS) | This compound (ATI-450) | Attenuated NOMID-associated complications and prevented bone destruction. | |

| Mouse | Lipopolysaccharide (LPS)-induced inflammation | This compound (1,000 ppm, p.o.) | Blocked LPS-induced TNF-α expression for up to 4 weeks. | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of this compound.

In Vitro Cytokine Inhibition Assay in Human PBMCs

Objective: To determine the in vitro potency of this compound in inhibiting the production of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (ATI-450)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for TNF-α, IL-1β, IL-6, and IL-8

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in RPMI 1640 with 10% FBS to a final concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

Cell Treatment: Seed 100 µL of the PBMC suspension into each well of a 96-well plate. Add 50 µL of the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Add 50 µL of LPS solution (final concentration of 10 ng/mL) to each well to stimulate cytokine production. Include unstimulated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of p38 MAPK and HSP27 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK and its downstream substrate, HSP27, in a cellular context.

Materials:

-

HeLa or THP-1 cells

-

DMEM or RPMI 1640 medium with 10% FBS

-

This compound (ATI-450)

-

Anisomycin or LPS (as a p38 MAPK activator)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-HSP27 (Ser82), anti-total HSP27, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phospho-protein signals to the corresponding total protein signals to determine the relative phosphorylation levels.

Experimental Workflow Diagram

Caption: General Experimental Workflow for this compound's In Vitro Characterization.

Conclusion

This compound is a selective inhibitor of the p38α/MK2 signaling pathway, a critical downstream component of the pro-inflammatory TAK1 signaling cascade. By preventing the activation of MK2, this compound effectively reduces the production of key inflammatory cytokines, including TNF-α, IL-1β, and IL-6. While it does not directly target TAK1, its mechanism of action provides a targeted approach to modulate the inflammatory response driven by TAK1 activation. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on novel anti-inflammatory therapeutics. Although clinical development of this compound for some inflammatory diseases has been discontinued (B1498344) due to lack of efficacy, the study of its mechanism and effects continues to provide valuable insights into the complexities of inflammatory signaling pathways.[7]

References

- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 2. Poxviral Protein A52 Stimulates p38 Mitogen-activated Protein Kinase (MAPK) Activation by Causing Tumor Necrosis Factor Receptor-associated Factor 6 (TRAF6) Self-association Leading to Transforming Growth Factor β-activated Kinase 1 (TAK1) Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]

In-Vitro Characterization of Zunsemetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zunsemetinib (formerly ATI-450) is a selective, orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2). It operates through a novel, molecular glue-like mechanism, binding to the interface of the p38α mitogen-activated protein kinase (MAPK) and MK2 complex. This binding event stabilizes the inactive conformation of MK2, thereby preventing its phosphorylation by p38α MAPK and subsequently inhibiting the downstream inflammatory signaling cascade. This inhibition leads to a reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3][4] Investigated for its potential in treating various immuno-inflammatory diseases such as rheumatoid arthritis, the in-vitro characterization of this compound has been a focal point of its preclinical and early clinical development.[1][5] Although its clinical development for inflammatory diseases was ultimately discontinued (B1498344) due to a lack of efficacy in Phase 2b trials, the detailed in-vitro data provides valuable insights into its mechanism and pharmacological profile.

Mechanism of Action

This compound exhibits a unique "molecular glue-like" mechanism of action.[2] Instead of competing with ATP at the kinase active site, it binds with high affinity to the interface of the p38α MAPK-MK2 protein complex. This interaction stabilizes the complex in an inactive state, preventing the p38α-mediated phosphorylation and activation of MK2. By locking MK2 in its inactive conformation, this compound effectively blocks the downstream signaling pathway that leads to the stabilization of mRNAs for pro-inflammatory cytokines.[4] This selective inhibition of the p38α/MK2 axis spares the activation of other p38α substrates like PRAK and ATF2.[1]

Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. In biochemical assays, this compound demonstrates potent inhibition of cytokine production. In cellular systems, particularly in ex-vivo stimulated human whole blood, the compound effectively suppresses the production of key inflammatory mediators and the phosphorylation of a downstream target of MK2, Heat Shock Protein 27 (HSP27).

| Assay Type | Target/Endpoint | System/Cell Line | IC50 / IC80 (ng/mL) | Reference |

| Ex vivo Assay | p-HSP27 Inhibition | Human Whole Blood | IC50: 17.1, IC80: 68.4 | [6] |

| Ex vivo Assay | TNF-α Inhibition | Human Whole Blood | IC50: 15.3, IC80: 61.2 | [6] |

| Ex vivo Assay | IL-1β Inhibition | Human Whole Blood | IC50: 9.8, IC80: 39.2 | [6] |

| Ex vivo Assay | IL-6 Inhibition | Human Whole Blood | IC50: 52.5, IC80: 210 | [6] |

| Ex vivo Assay | IL-8 Inhibition | Human Whole Blood | IC50: 9.5, IC80: 38.0 | [6] |

| In vitro Assay | LPS-induced TNF-α and IL-1β Production | Not Specified | IC50: 1-10 nM | [7] |

| In vitro Assay | LPS-induced IL-6 Production | Not Specified | IC50: ~100 nM | [7] |

Kinase Selectivity

This compound exhibits a high degree of selectivity for the p38α/MK2 pathway. A screening against a broad panel of kinases demonstrated its specificity.

| Parameter | Value | Reference |

| Kinase Selectivity | >350-fold more potent for p38α or p38β compared to a panel of >190 other kinases | [7] |

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

A general protocol for assessing p38α/MK2 kinase activity involves the use of a radiometric or luminescence-based assay to measure the phosphorylation of a substrate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drughunter.com [drughunter.com]

- 3. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Aclaris Therapeutics Announces Top-line Results from 12-Week Phase 2b Trial of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis and Provides Corporate Update | Aclaris Therapeutics, Inc. [investor.aclaristx.com]

- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MK2 Inhibitor ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

Zunsemetinib's Effect on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zunsemetinib (formerly ATI-450) is an orally bioavailable small molecule inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key enzyme in the inflammatory signaling cascade. By selectively targeting the p38 MAPK/MK2 pathway, this compound effectively modulates the production of a wide array of pro-inflammatory cytokines. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cytokine production, and detailed experimental protocols for assessing its activity. While the clinical development of this compound for certain inflammatory conditions has been discontinued (B1498344) due to efficacy outcomes in late-stage trials, its well-characterized impact on cytokine biology remains a valuable reference for researchers in immunology and drug discovery.

Introduction: The Role of the p38/MK2 Pathway in Inflammation

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of cellular responses to inflammatory stimuli and stress. Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2. Activated MK2 plays a critical role in the post-transcriptional regulation of pro-inflammatory cytokine production. One of its key functions is the phosphorylation of tristetraprolin (TTP), which leads to the stabilization of messenger RNA (mRNA) transcripts of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). By preventing the degradation of these mRNAs, activated MK2 amplifies the inflammatory response.

This compound is a selective inhibitor of the p38α MAPK/MK2 pathway. It doesn't directly inhibit p38 MAPK but rather blocks its interaction with and activation of MK2. This targeted approach is designed to spare other p38α-mediated cellular functions while specifically dampening the production of inflammatory cytokines.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of MK2, which in turn suppresses the production of multiple pro-inflammatory cytokines. This targeted inhibition is intended to reduce the inflammatory cascade that drives various autoimmune and inflammatory diseases. Key cytokines regulated by this pathway include TNF-α, IL-1α, IL-1β, IL-6, IL-8, and IL-17.

dot

Caption: this compound inhibits MK2, preventing cytokine mRNA stabilization and reducing inflammation.

Quantitative Data on Cytokine Inhibition

The inhibitory effects of this compound on the production of various cytokines have been quantified in ex vivo studies using human whole blood. The following tables summarize the available data.

| Cytokine | IC50 (nM) | IC80 (nM) | Imax (%) |

| TNF-α | 130 | 520 | >96 |

| IL-1β | 170 | 680 | 74 |

| IL-6 | 1100 | 4400 | >96 |

| IL-8 | 200 | 800 | 57 |

Table 1: In vitro inhibitory activity of this compound on cytokine production in LPS-stimulated human whole blood.

| Cytokine/Chemokine | Observed Effect |

| IL-1α | Inhibition reported, specific quantitative data not available |

| IL-12/23p40 | Median inhibition trend observed in a Phase 2a clinical trial in patients with hidradenitis suppurativa.[1][2] |

| IL-17A/F | Inhibition trend observed in a subset of patients in a Phase 2a clinical trial for hidradenitis suppurativa.[1][2] |

| MIP-1β | Treatment-related median inhibition trends observed over a 12-week period in a Phase 2a clinical trial for hidradenitis suppurativa.[1] |

Table 2: Qualitative and clinical observations of this compound's effect on other cytokines and chemokines.

Experimental Protocols

Ex Vivo Human Whole Blood Cytokine Inhibition Assay

This protocol describes a common method to assess the inhibitory effect of a compound on cytokine production in a physiologically relevant matrix.

dot

Caption: Workflow for ex vivo assessment of cytokine inhibition by this compound in human whole blood.

Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.

-

Compound Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Stimulation: Cytokine production is induced by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS), to the blood samples.

-

Incubation: The samples are incubated for a defined period (e.g., 4 to 24 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for cytokine production.

-

Plasma Separation: Following incubation, the blood samples are centrifuged to separate the plasma.

-

Cytokine Quantification: The concentrations of various cytokines in the plasma supernatant are measured using a multiplex immunoassay platform (e.g., Meso Scale Discovery).

-

Data Analysis: The percentage of cytokine inhibition at each this compound concentration is calculated relative to the vehicle control. IC50 (the concentration at which 50% of cytokine production is inhibited) and Imax (maximum inhibition) values are determined using a suitable curve-fitting model.

In Vitro Peripheral Blood Mononuclear Cell (PBMC) Cytokine Inhibition Assay

This protocol provides a more defined system to study the direct effects of a compound on isolated immune cells.

Methodology:

-

PBMC Isolation: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: PBMCs are washed, counted, and seeded into 96-well culture plates at a specific density (e.g., 2 x 10^5 cells/well) in a suitable culture medium.

-

Compound Treatment: Cells are pre-treated with serial dilutions of this compound or vehicle control for 1-2 hours at 37°C.

-

Cell Stimulation: An appropriate stimulus is added to the wells to induce cytokine production. Common stimuli include LPS for innate immune cells or anti-CD3/anti-CD28 antibodies for T-cell activation.

-

Incubation: The plates are incubated for 24-48 hours at 37°C and 5% CO2.

-

Supernatant Collection: The culture supernatants are harvested after centrifugation of the plates.

-

Cytokine Measurement: Cytokine levels in the supernatants are quantified using ELISA or a multiplex immunoassay.

-

Data Analysis: IC50 and Imax values are calculated as described for the whole blood assay. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) is recommended to ensure that the observed cytokine inhibition is not due to cytotoxicity.

Summary and Conclusion

This compound is a potent and selective inhibitor of the p38/MK2 signaling pathway, demonstrating significant inhibitory effects on the production of a broad range of pro-inflammatory cytokines. Its mechanism of action, centered on the post-transcriptional regulation of cytokine mRNA, has been well-characterized through both in vitro and ex vivo studies. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers investigating inflammatory pathways and the development of novel anti-inflammatory therapeutics. While this compound's clinical development journey has faced challenges, the foundational science behind its impact on cytokine biology remains a valuable contribution to the field of immunology.

References

- 1. Aclaris Therapeutics Announces Preliminary Topline Data from 12-Week Phase 2a Study of Oral this compound (ATI-450) for Moderate to Severe Hidradenitis Suppurativa | Aclaris Therapeutics, Inc. [investor.aclaristx.com]

- 2. Inhibition of in vitro cytokine production by human peripheral blood mononuclear cells treated with xenobiotics: implications for the prediction of general toxicity and immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Zunsemetinib: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zunsemetinib (formerly ATI-450) is an orally bioavailable small molecule that acts as a selective inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway. By targeting the p38α MAPK/MK2 signaling axis, this compound was developed to modulate the production of multiple pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha and beta (IL-1α, IL-1β), IL-6, and IL-8.[1] This document provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of this compound, drawing from data generated during its clinical development for various immuno-inflammatory diseases. Although the development of this compound for rheumatoid arthritis and psoriatic arthritis has been discontinued (B1498344) due to efficacy results in later-stage trials, the data from its early clinical studies offer valuable insights into the behavior of MK2 inhibitors.[2][3]

Mechanism of Action: The p38/MK2 Signaling Pathway

This compound selectively inhibits the phosphorylation and activation of MK2 by binding to the p38α MAPK-MK2 complex. This action blocks the downstream signaling cascade that leads to the synthesis of key inflammatory mediators.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in Phase 1 clinical trials involving healthy adult subjects. The drug exhibits dose-proportional pharmacokinetics.[4]

Absorption

Following oral administration, this compound is rapidly absorbed. In a study with healthy subjects, the median time to reach maximum plasma concentration (Tmax) was approximately 2 hours.[5]

Distribution

Currently, there is limited publicly available information on the tissue distribution and protein binding of this compound.

Metabolism

Detailed metabolic pathways of this compound have not been extensively published.

Elimination

The terminal half-life of this compound in healthy volunteers was observed to be between 9 and 12 hours in multiple ascending dose cohorts.[4] A separate study reported a median elimination half-life of 13.4 hours for an 80 mg twice-daily dose and 8.7 hours for a 120 mg twice-daily dose.[5]

Pharmacokinetic Parameters in Healthy Volunteers

The following tables summarize the key pharmacokinetic parameters of this compound from a Phase 1 study in healthy volunteers.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters

| Dose Level | Cmax (ng/mL) | AUC (ng*h/mL) |

| 10 mg | Data not specified | Data not specified |

| 30 mg | Data not specified | Data not specified |

| 50 mg | Data not specified | Data not specified |

| 100 mg | ~350 | Data not specified |

| Data for Cmax and AUC for all SAD cohorts were not fully available in the reviewed sources. The peak mean plasma concentration for the 100 mg single dose was approximately 350 ng/mL.[6] |

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 7)

| Dose Level (BID) | Tmax (median, hours) | t½ (median, hours) | Cmax, Day 7 / Day 1 Ratio | AUC₀-t, Day 7 / Day 1 Ratio |

| 10 mg | Not Specified | 9-12 | Not Specified | Not Specified |

| 30 mg | Not Specified | 9-12 | Not Specified | Not Specified |

| 50 mg | Not Specified | 9-12 | Not Specified | Not Specified |

| 80 mg | 2 (range 1-4) | 13.4 (range 8.8-25.8) | 1.5 | 1.5 |

| 120 mg | 2 (range 1-4) | 8.7 (range 5.5-12.3) | 1.07 | 1.05 |

| Data from multiple studies are combined.[4][5] Tmax and half-life data are from the 80 mg and 120 mg cohorts of a specific Phase 1 study.[5] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed through the measurement of downstream biomarker modulation and cytokine inhibition.

Biomarker Modulation

Phosphorylation of heat shock protein 27 (p-HSP27) is a downstream substrate of MK2, and its inhibition serves as a biomarker of this compound's activity. Dose- and concentration-dependent inhibition of p-HSP27 has been observed.[4]

Cytokine Inhibition

This compound has demonstrated dose- and concentration-dependent inhibition of ex vivo stimulated pro-inflammatory cytokines.[4] In a Phase 1 study, mean trough drug levels at the 50 mg twice-daily dose on day 7 exceeded the IC80 for TNF-α, IL-1β, IL-8, and p-HSP27.[4] Furthermore, in a Phase 2a study in patients with rheumatoid arthritis, this compound led to a sustained reduction in endogenous plasma levels of key inflammatory cytokines including TNF-α, MIP-1β, IL-6, and IL-8 over a 12-week treatment period.[1]

Table 3: Ex Vivo Cytokine and Biomarker Inhibition in Healthy Volunteers (50 mg BID, Day 7)

| Analyte | Mean Trough Level / IC80 | Mean Cmax / IC80 |

| TNF-α | 1.4 | 3.5 |

| IL-1β | 2.2 | 5.4 |

| IL-8 | 2.3 | 5.6 |

| p-HSP27 | 2.4 | 6.0 |

| Data from a Phase 1 study in healthy volunteers.[4] |

Experimental Protocols

Phase 1 Study in Healthy Volunteers (NCT03956672)

-

Study Design: This was a randomized, placebo-controlled, single and multiple ascending dose study.[4]

-

Participants: Healthy adult subjects.[4]

-

Dosing:

-

Pharmacokinetic Sampling:

-

Pharmacodynamic Assessments:

-

Ex Vivo Cytokine Stimulation: Whole blood was stimulated with lipopolysaccharide (LPS) to induce cytokine production. The levels of TNF-α, IL-1β, IL-6, and IL-8 were then quantified.

-

p-HSP27 Measurement: The phosphorylation of HSP27 in response to ex vivo stimulation was measured as a biomarker of MK2 inhibition.[4]

-

Phase 2a Study in Rheumatoid Arthritis (ATI-450-RA-201)

-

Study Design: A parallel-assignment, placebo-controlled, investigator-blinded/patient-blinded multicenter study.[1]

-

Participants: Patients aged 18 to 70 years with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate (B535133).[1]

-

Dosing: this compound 50 mg oral tablets twice daily or placebo, in combination with a stable weekly dose of methotrexate, for 12 weeks.[1]

-

Pharmacodynamic Assessments:

Phase 2b Study in Rheumatoid Arthritis (ATI-450-RA-202)

-

Study Design: A randomized, multicenter, double-blind, placebo-controlled, dose-ranging study.[2][8]

-

Participants: Patients with moderate to severe RA who have had an inadequate response to methotrexate alone.[2][8]

-

Dosing: this compound 20 mg twice daily, 50 mg twice daily, or placebo, in combination with methotrexate.[2][8]

-

Primary Endpoint: Proportion of patients achieving an ACR20 response at 12 weeks.[2]

Phase 2a Study in Hidradenitis Suppurativa (ATI-450-HS-201)

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

-

Participants: Patients with moderate to severe hidradenitis suppurativa.

-

Dosing: this compound 50 mg twice daily or placebo for 12 weeks.

-

Primary Endpoint: Change from baseline in inflammatory nodule and abscess count at week 12.

Conclusion

This compound is a selective MK2 pathway inhibitor with dose-proportional pharmacokinetics and a half-life that supports twice-daily dosing. It has demonstrated clear pharmacodynamic effects through the inhibition of the downstream biomarker p-HSP27 and the reduction of multiple pro-inflammatory cytokines in both healthy volunteers and patients with rheumatoid arthritis. While the clinical development of this compound for certain inflammatory conditions has been halted, the comprehensive pharmacokinetic and pharmacodynamic data gathered from its clinical trials provide valuable insights for the future development of therapies targeting the p38/MK2 signaling pathway.

References

- 1. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aclaris Therapeutics Announces Top-line Results from 12-Week Phase 2b Trial of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis and Provides Corporate Update | Aclaris Therapeutics, Inc. [investor.aclaristx.com]

- 3. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A Study to Investigate the Safety, Tolerability, and Pharmacokinetics of this compound, an Investigational Oral MK2 Inhibitor, at 80 Mg and 120 Mg Twice Daily Dose Levels in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. aclaristherapeuticsinc.gcs-web.com [aclaristherapeuticsinc.gcs-web.com]

Zunsemetinib: A Technical Guide for Investigating Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Zunsemetinib (also known as ATI-450), a selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway. Its targeted mechanism of action makes it a valuable pharmacological tool for dissecting the signaling cascades that govern innate immune responses and inflammation. While clinical development for inflammatory diseases was discontinued, this compound remains a potent and specific agent for preclinical and basic research.[1][2][3]

Core Mechanism of Action: Selective Inhibition of the p38α/MK2 Pathway

This compound is an orally active small molecule that selectively inhibits the p38α/MK2 signaling pathway, a critical axis in the production of pro-inflammatory cytokines.[4][5] Unlike broad p38 MAPK inhibitors, this compound specifically blocks the activation of the downstream kinase MK2 by p38α, while sparing other p38α substrates such as PRAK and ATF2.[4] This selectivity provides a more refined approach to studying the specific contributions of MK2 to inflammatory processes.

The innate immune response, often initiated by Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs), heavily relies on downstream signaling cascades to mount an effective defense.[6][7] The TLR-MyD88-IRAK pathway is a canonical example, culminating in the activation of transcription factors like NF-κB and MAP kinases, including p38.[8][9][10] Activated p38α then phosphorylates and activates MK2. The p38α/MK2 complex plays a crucial role in post-transcriptional regulation, primarily by stabilizing the mRNAs of key inflammatory cytokines such as TNFα, IL-1β, and IL-6, leading to their enhanced translation and secretion.[4][11]

This compound's inhibitory action at the level of MK2 activation effectively decouples p38α activation from the production of these key inflammatory mediators.[4]

Data Presentation: In Vitro and In Vivo Activity

Quantitative data from preclinical studies highlight this compound's potency in modulating key inflammatory outputs.

Table 1: In Vitro Activity of this compound

| Target Cell Type | Stimulus | Concentration | Key Finding | Reference |

| Bone Marrow-Derived Macrophages (BMMs) | - | 1 and 10 µM | Decreased IL-1β expression by promoting mRNA degradation. No effect on NLRP3 expression. | [4] |

| Peripheral Blood Mononuclear Cells (PBMCs) | - | 0.4 nM - 1 µM | Reduced IL-1β secretion and promoted IL-1β mRNA instability. | [4] |

Table 2: In Vivo Activity of this compound

| Animal Model | Administration | Dosage | Key Finding | Reference |

| Mouse | Oral (p.o.) | 1,000 ppm in diet | Blocked Lipopolysaccharide (LPS)-induced TNF-α expression for up to 4 weeks. | [4] |

| NOMID Mouse | Oral (p.o.) | 10 and 20 mg/kg | Prevented osteopenia through inhibition of osteoclastogenesis and increased bone density. | [4] |

Table 3: Pharmacodynamic Trends from Phase 2a Hidradenitis Suppurativa Trial

Data reflect trends observed in patients treated with this compound 50mg BID for 12 weeks compared to placebo.

| Pro-inflammatory Marker | Baseline Level vs. Healthy Donors | Observation with this compound Treatment | Reference |

|---|---|---|---|

| IL-6 | Elevated | Median inhibition trend observed. | [11][12] |

| IL-8 | Elevated | Median inhibition trend observed. | [11] |

| MIP-1β | Elevated | Median inhibition trend observed. | [11] |

| IL-17A/F | Elevated | Inhibition trend observed. | [11][12] |

| IL-12/23p40 | Not Elevated | Median inhibition trend observed. | [11][12] |

| TNF-α | Not Elevated | Small inhibition trend observed. |[12] |

Experimental Protocols

The following protocols provide a framework for utilizing this compound to investigate innate immune signaling and inflammatory responses.

Protocol 1: Cell-Based Cytokine Production Assay (LPS Stimulation)

This assay measures the functional impact of this compound on the production of pro-inflammatory cytokines from immune cells stimulated with a TLR4 agonist.

Objective: To determine the cellular potency (e.g., IC50) of this compound by quantifying its inhibitory effect on cytokine production (e.g., TNF-α, IL-6, IL-1β).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes.

-

RPMI-1640 medium with 10% FBS.

-

This compound (ATI-450).

-

Lipopolysaccharide (LPS).

-

96-well cell culture plates.

-

ELISA kit for the cytokine of interest.

Methodology:

-

Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a desired density (e.g., 1x10^5 cells/well) and allow them to adhere.

-

Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate the cells.

-

Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Analysis: Quantify the concentration of the target cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Interpretation: Calculate the IC50 value by plotting the percentage of cytokine inhibition against the log concentration of this compound.

Protocol 2: Western Blot Analysis for Pathway Activation

This protocol allows for the direct visualization of this compound's effect on the phosphorylation state of MK2 or its downstream substrates, confirming its mechanism of action.

Objective: To assess the effect of this compound on the phosphorylation of MK2 substrates (e.g., HSP27) in stimulated cells.

Materials:

-

RAW 264.7 macrophages or similar cell line.

-

This compound (ATI-450).

-

LPS.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (e.g., anti-phospho-HSP27, anti-total-HSP27, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE equipment and reagents.

-

Western blotting equipment and reagents.

Methodology:

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS for 15-30 minutes.

-

Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk for 1 hour.

-

Incubate with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein and/or a loading control (β-actin).

Protocol 3: In Vivo LPS-Induced Systemic Inflammation Model

This acute inflammation model is used to evaluate the systemic anti-inflammatory effects of this compound in vivo.[13]

Objective: To determine if this compound can reduce systemic cytokine levels (e.g., TNF-α, IL-6) following an acute inflammatory challenge.

Materials:

-

8-10 week old mice (e.g., C57BL/6).

-

This compound (ATI-450).

-

Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).

-

Lipopolysaccharide (LPS) from E. coli.

-

Tools for oral gavage and intraperitoneal injection.

-

Blood collection supplies.

Methodology:

-

Acclimatization: Acclimatize mice to housing conditions for at least one week.

-

Inhibitor Preparation: Prepare this compound in a suitable vehicle for oral administration.

-

Inhibitor Administration: Administer a single dose of this compound or vehicle to the mice via oral gavage.

-

LPS Challenge: After a set pre-treatment time (e.g., 1-3 hours), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

-

Sample Collection: At a peak time for cytokine response (e.g., 90 minutes to 2 hours post-LPS), collect blood samples via cardiac puncture or from the tail vein.

-

Analysis: Prepare serum or plasma from the blood samples and measure cytokine levels using ELISA or a multiplex bead array.

-

Data Interpretation: Compare the serum cytokine levels between the this compound-treated group and the vehicle-treated group.

References

- 1. drughunter.com [drughunter.com]

- 2. Aclaris Therapeutics Announces Top-line Results from 12-Week Phase 2b Trial of Oral this compound (ATI-450) for Moderate to Severe Rheumatoid Arthritis and Provides Corporate Update | Aclaris Therapeutics, Inc. [investor.aclaristx.com]

- 3. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Recent clinical trends in Toll‐like receptor targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll Like Receptors Signaling Pathways as a Target for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. MyD88 and Its Inhibitors in Cancer: Prospects and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the MyD88 signaling pathway could upregulates Ghrelin expression to synergistically regulate hepatic Echinococcus multilocularis-infected progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aclaris Therapeutics Announces Preliminary Topline Data from 12-Week Phase 2a Study of Oral this compound (ATI-450) for Moderate to Severe Hidradenitis Suppurativa | Aclaris Therapeutics, Inc. [investor.aclaristx.com]

- 12. investor.aclaristx.com [investor.aclaristx.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Zunsemetinib: A Chemical Probe for the p38α/MK2 Signaling Axis

Disclaimer: This guide provides a detailed overview of Zunsemetinib (also known as ATI-450 or CDD-450). It is critical to note that this compound is not a chemical probe for Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Scientific literature consistently identifies this compound as a selective inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1][2] This document will, therefore, focus on its well-established mechanism of action, providing the requested technical information in the context of its true biological target. For researchers specifically interested in TAK1, established chemical probes include Takinib and NG-25.[3][4]

This compound was an orally active small molecule developed for immuno-inflammatory diseases.[1] However, its clinical development was discontinued (B1498344) following disappointing results in Phase 2 trials for rheumatoid arthritis and hidradenitis suppurativa.[2][5][6]

Mechanism of Action

This compound functions as a selective inhibitor of the p38α/MK2 signaling pathway.[7] Unlike direct ATP-competitive inhibitors of p38α, this compound exhibits a unique "molecular glue-like" mechanism.[2] It binds to the p38α-MK2 complex, preventing the p38α-mediated phosphorylation and subsequent activation of MK2.[2] This selective blockade of the p38α-MK2 axis inhibits the downstream signaling cascade responsible for the production of numerous pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6.[7] By sparing other p38α substrates like PRAK and ATF2, this compound was designed to offer a more targeted anti-inflammatory effect with a potentially improved safety profile compared to broad p38 MAPK inhibitors.[1]

p38α/MK2 Signaling Pathway

The diagram below illustrates the canonical p38α/MK2 signaling pathway and the point of intervention by this compound. Stress signals or inflammatory cytokines activate a MAPKKK (e.g., TAK1, MEKKs), which in turn phosphorylates and activates a MAPKK (MKK3/6). MKK3/6 then phosphorylates and activates p38α MAPK. Activated p38α phosphorylates its downstream substrate, MK2, leading to the expression of inflammatory mediators. This compound inhibits this final activation step.[8][9][10]

Caption: this compound inhibits the p38α-mediated activation of MK2.

Data Presentation

The following tables summarize the available quantitative data for this compound's activity in various assays.

Table 1: In Vitro & Cellular Activity of this compound

| Assay Type | Cell Line / System | Stimulus | Measured Effect | Concentration/IC50 | Reference |

| Cellular | WT and NOM ID BMMs | - | IL-1β mRNA degradation | 1 and 10 µM | [1] |

| Cellular | Human PBMCs | - | Reduced IL-1β secretion | 0.4 nM - 1 µM | [1] |

| Cellular | Human PBMCs | LPS | TNFα Inhibition | IC50: ~100-200 nM (estimated) | [11] |

| Cellular | Human PBMCs | LPS | IL-6 Inhibition | IC50: ~10-20 nM (estimated) | [11] |

Note: Specific IC50 values for this compound are not consistently reported in publicly available literature; some values are estimated from dose-response curves presented in publications.

Table 2: In Vivo Activity of this compound

| Animal Model | Administration | Dosage | Measured Effect | Reference |

| 8-week-old WT female mice | Oral (p.o.) | 1,000 ppm in diet | Blocked LPS-induced TNF-α expression | [1] |

| Rats | Oral (p.o.) | 10 and 20 mg/kg | Increased bone density | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for assays used to characterize MK2 inhibitors like this compound.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of MK2 by measuring the amount of ADP produced.

Objective: To determine the direct inhibitory effect of this compound on p38α-mediated MK2 phosphorylation in a purified, cell-free system.

Materials:

-

Recombinant human p38α and MK2

-

MK2 peptide substrate (e.g., KKLNRTLSVA)

-

ADP-Glo™ Kinase Assay Kit

-

ATP, MgCl₂, DTT, BSA

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

This compound (serial dilutions in DMSO)

-

384-well white opaque assay plates

Procedure:

-

Compound Plating: Dispense 50 nL of this compound dilutions or DMSO (vehicle control) into 384-well plates.

-

Enzyme/Substrate Addition: Prepare a 2X Master Mix containing recombinant p38α, MK2, and the peptide substrate in Kinase Buffer. Add 2.5 µL to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the p38α/MK2 complex.

-

Reaction Initiation: Add 2.5 µL of a 2X ATP solution to all wells to start the kinase reaction. Final reaction volume is 5 µL.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.[12]

Protocol 2: Cellular Cytokine Release Assay (LPS-Stimulated THP-1 Cells)

This assay measures the ability of a compound to inhibit the production and release of inflammatory cytokines in a relevant human cell line.

Objective: To assess the potency of this compound in a cellular context by measuring the inhibition of TNFα and IL-6 production.

Materials:

-

Human THP-1 monocytes

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS)

-

This compound (serial dilutions in DMSO)

-

ELISA or Cytometric Bead Array (CBA) kits for human TNFα and IL-6

Procedure:

-

Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium. b. Differentiate cells into macrophage-like cells by treating with 50-100 ng/mL PMA for 48-72 hours.

-

Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to stimulate cytokine production.

-

Incubation: Incubate the cells for an additional 4-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNFα and IL-6 in the supernatant using ELISA or CBA kits according to the manufacturer's instructions.

-

Analysis: Calculate the percent inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated, vehicle-treated control. Determine the IC50 value from the dose-response curve.[7]

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating a kinase inhibitor, from initial biochemical screening to cellular confirmation.

Caption: A typical workflow for kinase inhibitor validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drughunter.com [drughunter.com]

- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

The Cellular Targets of Zunsemetinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zunsemetinib (also known as ATI-450 or CDD-450) is an orally bioavailable, small-molecule inhibitor that selectively targets the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway.[1][2] This pathway is a critical regulator of inflammatory responses, and its inhibition has been a therapeutic target for a variety of immuno-inflammatory diseases.[2][3] this compound operates through a unique "molecular glue-like" mechanism, binding to the p38α-MK2 complex.[3] This binding event prevents the p38α-mediated phosphorylation and subsequent activation of MK2, thereby attenuating the downstream inflammatory cascade.[2][3] Consequently, the production of several key pro-inflammatory cytokines is suppressed.[2][4] Although the clinical development of this compound for certain inflammatory conditions has been discontinued (B1498344) due to efficacy results in Phase 2b trials, its mechanism of action and cellular targets remain of significant interest to the scientific community.[2][5] This technical guide provides a comprehensive overview of the cellular targets of this compound, supported by available data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Cellular Target: The p38α-MK2 Complex

The primary cellular target of this compound is the protein complex formed by p38α MAPK and its substrate, MK2.[1][3] this compound selectively inhibits the p38α-mediated activation of MK2, while sparing other p38α substrates such as PRAK and ATF2.[1] This selectivity is a key feature of its mechanism of action.

Quantitative Data on this compound's Inhibitory Activity

While specific IC50 values for this compound in standardized biochemical and cellular assays are not consistently reported in publicly available literature, the following tables summarize the observed inhibitory effects on its direct target and downstream signaling events.[2]

| Target Pathway | Observed Effect | Cell/System | Notes |

| p38α-MK2 Pathway | Selective inhibition of p38α-mediated MK2 activation | In vitro and cellular assays | Spares other p38α substrates like PRAK and ATF2.[1] |

| Downstream Cellular Effects | Observed Effect | Cell/System | Concentration Range |

| IL-1β Secretion | Reduction of secretion and promotion of mRNA instability | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.4 nM - 1 µM[1] |

| IL-1β Expression | Decreased expression via promotion of mRNA degradation | Wild-Type and NOM ID Bone Marrow-Derived Macrophages (BMMs) | 1 µM and 10 µM[1] |

| NLRP3 Expression | No effect | Wild-Type and NOM ID BMMs | 1 µM and 10 µM[1] |

| TNF-α Expression | Blockade of LPS-induced expression | In vivo (mice) | 1,000 ppm (oral)[1] |

| Osteoclast Formation | Inhibition of RANKL-induced formation | In vitro | Not specified[1] |

Signaling Pathway of this compound's Action

This compound intervenes at a critical juncture in the inflammatory signaling cascade. The diagram below illustrates the p38 MAPK pathway and the specific point of inhibition by this compound.

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's cellular targets.

Inhibition of Cytokine Production in Human PBMCs

This protocol describes a general method for assessing the in vitro efficacy of this compound in inhibiting the production of pro-inflammatory cytokines from primary human immune cells.

Caption: Experimental workflow for assessing cytokine inhibition in PBMCs.

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Plating: Seed the cells in 96-well culture plates at a density of 2 x 10^5 cells per well.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of MK2 Pathway Activation

This protocol outlines a general procedure to assess the effect of this compound on the phosphorylation of downstream targets of MK2, such as HSP27, which serves as a biomarker for pathway inhibition.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). Seed the differentiated cells and pre-treat with varying concentrations of this compound for 1-2 hours. Stimulate the cells with a p38 MAPK activator (e.g., anisomycin (B549157) or LPS) for a short duration (e.g., 30 minutes) to induce MK2 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated HSP27 (p-HSP27) and total HSP27 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for p-HSP27 and total HSP27. Normalize the p-HSP27 signal to the total HSP27 signal to determine the relative level of phosphorylation.

Conclusion

This compound is a selective inhibitor of the p38α-MK2 signaling pathway, acting as a molecular glue to prevent the activation of MK2.[3] This mechanism leads to the downstream suppression of pro-inflammatory cytokine production, which has been demonstrated in various in vitro and in vivo models.[1] While precise, publicly available IC50 values for this compound are limited, the qualitative and observational data clearly define its cellular target and mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and other molecules targeting this critical inflammatory pathway.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Zunsemetinib in a Murine Model of Systemic Lupus Erythematosus

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and inflammation affecting multiple organ systems. The p38 MAPK/MK2 signaling pathway is a critical regulator of inflammatory cytokine production, including TNFα, IL-1β, and IL-6, which are implicated in lupus pathogenesis. Zunsemetinib (ATI-450) is an investigational oral inhibitor of the p38α-MK2 complex.[1][2] While clinical development of this compound for other inflammatory conditions has been discontinued, its mechanism of action remains a relevant area of investigation for autoimmune diseases like lupus.[3] This document provides a detailed, proposed framework for evaluating the therapeutic potential of this compound in a pristane-induced murine model of lupus, a model known to recapitulate key features of human SLE, including a strong type I interferon signature and the development of lupus nephritis.[4][5][6]

This compound Mechanism of Action

This compound is a small molecule inhibitor that targets the p38α mitogen-activated protein kinase (MAPK) activated protein kinase 2 (MK2) signaling axis.[2][7] This pathway is a key transducer of inflammatory signals downstream of cellular stress and cytokine receptors. By inhibiting the p38α-MK2 complex, this compound can block the translation and stability of mRNAs for numerous pro-inflammatory cytokines, including TNFα, IL-1α, IL-1β, IL-6, and IL-17.[2] This targeted inhibition of multiple inflammatory mediators provides a strong rationale for its evaluation in cytokine-driven autoimmune diseases.

Proposed Experimental Design & Workflow

To assess the efficacy of this compound in a lupus model, we propose the use of the pristane-induced lupus (PIL) model in female BALB/c mice. This model is advantageous as a single intraperitoneal injection of pristane (B154290) induces a chronic, lupus-like disease characterized by the production of autoantibodies against ribonucleoproteins (anti-Sm/RNP) and double-stranded DNA (anti-dsDNA), hypergammaglobulinemia, and immune-complex mediated glomerulonephritis.[8][9] The therapeutic study would commence after disease induction to evaluate the compound's ability to treat established disease.

Detailed Experimental Protocols

Protocol 1: Induction of Pristane-Induced Lupus (PIL)

-

Animals : Use female BALB/c mice, 8-10 weeks of age. House mice in specific-pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization : Allow mice to acclimatize for at least one week prior to the start of the experiment.

-

Disease Induction : Administer a single intraperitoneal (IP) injection of 0.5 mL of pristane (2,6,10,14-tetramethylpentadecane) to each mouse.[10]

-

Group Allocation : At 2 weeks post-injection, randomize mice into treatment groups (n=10-15 per group) based on body weight.

-

Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

-

Group 2: this compound (10 mg/kg)

-

Group 3: this compound (30 mg/kg)

-

Group 4: Positive Control (e.g., Prednisolone, 5 mg/kg)

-

-

Drug Administration : Prepare this compound and Prednisolone in the vehicle solution daily. Administer treatments once daily via oral gavage for 14 consecutive weeks.

Protocol 2: In-Life Disease Monitoring

-

Proteinuria Assessment : Monitor kidney disease weekly by measuring urinary protein levels. Collect fresh urine from each mouse and assess using urinalysis strips (e.g., Uristix®). Score proteinuria on a semi-quantitative scale: 0 (negative), 1+ (30 mg/dL), 2+ (100 mg/dL), 3+ (300 mg/dL), 4+ (≥2000 mg/dL).

-

Body Weight : Record the body weight of each mouse twice weekly to monitor overall health and identify any treatment-related toxicity.

Protocol 3: Endpoint Biomarker Analysis

At the study endpoint (16 weeks post-pristane injection), euthanize mice and collect samples for analysis.

-

Serum Collection : Collect blood via cardiac puncture, allow it to clot at room temperature, and centrifuge at 2,000 x g for 15 minutes to isolate serum. Store serum at -80°C.

-

Organ Harvesting : Isolate the spleen and kidneys. Weigh the spleen as an indicator of splenomegaly.

-

Autoantibody ELISA :

-

Coat 96-well plates with calf thymus dsDNA or Sm/RNP antigen overnight at 4°C.

-

Wash plates and block with 1% BSA in PBS.

-

Add serially diluted serum samples and incubate for 2 hours at room temperature.

-

Wash and add HRP-conjugated anti-mouse IgG secondary antibody.

-

Wash and add TMB substrate. Stop the reaction with 2N H₂SO₄ and read absorbance at 450 nm.

-

-

Serum Cytokine Analysis : Quantify serum levels of TNFα, IL-6, IL-1β, and IFN-α using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

-

Kidney Histopathology :

-

Fix one kidney in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-µm sections and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

-

Score glomerulonephritis (GN) on a scale of 0-4 based on the severity of mesangial expansion, endocapillary hypercellularity, and crescent formation by a blinded pathologist.

-

Example Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes from the proposed study.

Table 1: Example Data on Key Disease Parameters at Week 16

| Treatment Group | Dose (mg/kg) | Mean Proteinuria Score (± SEM) | % Mice with Severe GN (Score ≥ 3) | Mean Kidney Histology Score (± SEM) |

| Vehicle Control | - | 3.2 ± 0.4 | 80% | 3.5 ± 0.3 |

| This compound | 10 | 2.1 ± 0.5 | 40% | 2.3 ± 0.4 |

| This compound | 30 | 1.3 ± 0.3 | 10% | 1.1 ± 0.2 |

| Prednisolone | 5 | 1.5 ± 0.4 | 20% | 1.4 ± 0.3 |

| p<0.05, **p<0.01 vs. Vehicle Control |

Table 2: Example Data on Serological and Cytokine Markers at Week 16

| Treatment Group | Dose (mg/kg) | Anti-dsDNA Titer (IU/mL ± SEM) | Serum TNFα (pg/mL ± SEM) | Serum IL-6 (pg/mL ± SEM) |

| Vehicle Control | - | 1250 ± 150 | 85 ± 12 | 150 ± 25 |

| This compound | 10 | 800 ± 110 | 45 ± 8 | 80 ± 15 |

| This compound | 30 | 450 ± 90 | 20 ± 5 | 35 ± 10 |

| Prednisolone | 5 | 550 ± 100 | 30 ± 6 | 50 ± 12 |

| p<0.05, **p<0.01 vs. Vehicle Control |

Discussion and Expected Outcomes

Based on its mechanism of action, this compound is hypothesized to ameliorate lupus-like disease in the pristane-induced mouse model. A successful outcome would be characterized by a dose-dependent reduction in proteinuria, decreased severity of glomerulonephritis, and lower titers of pathogenic autoantibodies like anti-dsDNA. Furthermore, a significant reduction in the systemic levels of key inflammatory cytokines such as TNFα and IL-6 would provide pharmacodynamic evidence of target engagement.[2]

The inclusion of a corticosteroid comparator group, such as prednisolone, is crucial for benchmarking the efficacy of this compound. Similar studies with other kinase inhibitors have suggested the potential for steroid-sparing effects, which would be a significant therapeutic advantage.[11][12] Throughout the study, careful monitoring for adverse events, such as significant weight loss or changes in behavior, is essential to establish a preliminary safety profile in this disease model. The data generated from this proposed study would provide a strong basis for further investigation into the potential of p38α/MK2 inhibition as a therapeutic strategy for systemic lupus erythematosus.

References

- 1. drughunter.com [drughunter.com]

- 2. Aclaris Therapeutics Announces Preliminary Topline Data from 12-Week Phase 2a Study of Oral this compound (ATI-450) for Moderate to Severe Hidradenitis Suppurativa | Aclaris Therapeutics, Inc. [investor.aclaristx.com]

- 3. Aclaris’ stocks plummet after this compound discontinuation [clinicaltrialsarena.com]

- 4. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Pristane-induced lupus as a model of human lupus arthritis: evolvement of autoantibodies, internal organ and joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zunsemetinib Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zunsemetinib (also known as ATI-450 or CDD-450) is an orally bioavailable, small molecule inhibitor targeting the p38α mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2) signaling pathway.[1][2] By selectively binding to the p38α/MK2 complex, this compound prevents the phosphorylation and activation of MK2, a key kinase involved in inflammatory responses.[2] This inhibition leads to a reduction in the production of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][3] Initially investigated for immuno-inflammatory diseases, this compound is now being explored as a potential therapeutic agent in oncology, particularly for pancreatic and metastatic breast cancer.[4][5]

These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including its mechanism of action, protocols for assessing its biological effects, and available data on its activity.

Mechanism of Action

This compound exerts its effect by selectively inhibiting the p38α MAPK/MK2 signaling pathway. The binding of this compound to the p38α-MK2 complex allosterically inhibits the kinase activity of p38α towards MK2. This prevents the subsequent activation of MK2 and its downstream targets, such as Heat Shock Protein 27 (HSP27).[5] A critical consequence of MK2 inhibition is the destabilization of mRNAs encoding for pro-inflammatory cytokines, leading to their reduced expression and secretion.[2][6]

Data Presentation

In Vitro Efficacy: Inhibition of Cytokine Production

This compound has demonstrated a dose-dependent inhibition of pro-inflammatory cytokine production in various cell-based assays. The following table summarizes the available quantitative data.

| Cell Type | Stimulant | Cytokine Measured | Treatment Time | Concentration Range | Observed Effect | Citation(s) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β | 16 hours | 0.4 nM - 1 µM | Reduction in IL-1β secretion and promotion of IL-1β mRNA instability. | [2] |

| Murine Bone Marrow-Derived Macrophages (BMMs) | LPS | IL-1β | 1 hour | 1 µM and 10 µM | Decreased IL-1β expression by promoting mRNA degradation. | [2] |

| Human Whole Blood | LPS | TNF-α, IL-6, IL-1β, IL-8 | Not Specified | Not Specified | Plasma IC50 values modeled from clinical data. Specific values not publicly available. | [7] |

In Vitro Efficacy: Inhibition of Cell Viability (IC50)

As of the latest available information, specific IC50 values for this compound regarding the direct inhibition of cell viability in pancreatic and breast cancer cell lines have not been extensively reported in the public domain. Research has primarily focused on its anti-inflammatory and chemo-sensitizing properties.[4][5] Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols outlined below.

Experimental Protocols

Cell Culture and this compound Preparation

Materials:

-

Cancer cell lines (e.g., PANC-1 for pancreatic cancer, MDA-MB-231 for breast cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)

Protocol:

-

Cell Line Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cells cultured as described above

-

96-well flat-bottom plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.

-